5-(Azidomethyl)-2-isopropylthiazole
Description
5-(Azidomethyl)-2-isopropylthiazole is a heterocyclic compound featuring a thiazole ring substituted with an azidomethyl group at the 5-position and an isopropyl group at the 2-position. The azide (-N₃) functional group confers unique reactivity, enabling applications in click chemistry, pharmaceutical intermediates, and materials science .
Properties
IUPAC Name |
5-(azidomethyl)-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)7-9-3-6(12-7)4-10-11-8/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJVGVDGARGOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halomethylthiazole with sodium azide in an appropriate solvent can yield the desired azidomethyl derivative.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrothiazoles or nitrile derivatives.
Reduction: Aminothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Azidomethyl)-2-(propan-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives could lead to the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)-2-(propan-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The azidomethyl group can participate in click chemistry reactions, which are useful for bioconjugation and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(Azidomethyl)-2-isopropylthiazole with structurally and functionally related compounds, emphasizing substituent effects, synthetic pathways, and applications.
Structural Analogues
Substituent Effects
- Azidomethyl vs. Halogenated Benzyl Groups :
The azidomethyl group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, whereas halogenated benzyl derivatives (e.g., 4-fluorobenzyl) in triazoles prioritize corrosion inhibition and halogen-dependent bioactivity . - Isopropyl vs.
Reactivity and Stability
- The azide group in this compound is thermally labile compared to stable halogen or alkyl substituents in analogues, necessitating low-temperature storage .
- Thiadiazoles exhibit higher hydrolytic stability than thiazoles due to their fused heterocyclic structure .
Research Findings and Limitations
- Click Chemistry Utility: this compound’s azide group enables efficient bioconjugation, outperforming non-azide thiazoles in modular synthesis .
- Thermal Sensitivity : Its instability under heat contrasts with robust thiadiazoles, restricting industrial applications .
- Data Gaps: Limited pharmacological studies exist for azidomethyl-thiazoles compared to well-documented isopropylthiazole protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
